molecular formula C11H13NOSi B14240525 4-((Trimethylsilyl)ethynyl)nicotinaldehyde CAS No. 222167-81-9

4-((Trimethylsilyl)ethynyl)nicotinaldehyde

Cat. No.: B14240525
CAS No.: 222167-81-9
M. Wt: 203.31 g/mol
InChI Key: LMGZKECVVFRLQY-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)nicotinaldehyde is a chemical compound with the molecular formula C11H13NOSi It is a derivative of nicotinaldehyde, where the ethynyl group is substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trimethylsilyl)ethynyl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with trimethylsilylacetylene. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-((Trimethylsilyl)ethynyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: 4-((Trimethylsilyl)ethynyl)nicotinic acid.

    Reduction: 4-((Trimethylsilyl)ethynyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((Trimethylsilyl)ethynyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Trimethylsilyl)ethynyl)nicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Trimethylsilyl)ethynyl)benzaldehyde
  • 4-((Trimethylsilyl)ethynyl)aniline
  • 4-((Trimethylsilyl)ethynyl)pyridine

Uniqueness

4-((Trimethylsilyl)ethynyl)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and trimethylsilyl groups, which confer distinct chemical properties

Properties

CAS No.

222167-81-9

Molecular Formula

C11H13NOSi

Molecular Weight

203.31 g/mol

IUPAC Name

4-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)7-5-10-4-6-12-8-11(10)9-13/h4,6,8-9H,1-3H3

InChI Key

LMGZKECVVFRLQY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=NC=C1)C=O

Origin of Product

United States

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